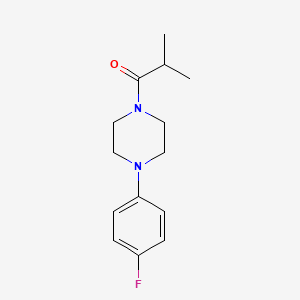
4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide involves multicomponent reactions and other sophisticated chemical processes. For instance, compounds with structural similarities are synthesized through a straightforward multicomponent reaction involving specific reagents under controlled conditions, highlighting the complexity and precision required in synthesizing such compounds (Sharma et al., 2013). Another example involves water-mediated synthesis, showcasing the versatility of conditions under which these compounds can be produced (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds reveals a high degree of planarity with specific ring conformations, which are stabilized by various intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions. These structural characteristics are crucial for the compound's chemical behavior and potential interactions with other molecules (Chopra et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide and its analogs can be complex, involving multiple steps and specific reagents to achieve desired modifications or to explore its reactivity. The synthesis processes often involve esterification, coupling reactions, and reductions, which are tailored to produce specific structural features and functionalities (Pei-w, 2015).
Physical Properties Analysis
The physical properties of compounds related to 4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The planar structure and specific conformations play a significant role in determining these properties, which are essential for understanding the compound's behavior in different environments and potential applications (Revathi et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamentally linked to the compound's molecular structure. Intramolecular forces, such as hydrogen bonding and π-π interactions, significantly influence these properties. Studies focus on understanding these properties through synthesis, characterization, and reaction studies to elucidate the compound's potential reactivity and applications (Wang et al., 2016).
Mécanisme D'action
Target of Action
ChemDiv2_002983, also known as CBKinase1_006919, CBKinase1_019319, or 4-(4-fluorophenyl)-4-oxo-N-3-pyridinylbutanamide, is a complex compound with multiple potential targets. The primary targets of this compound are likely to be kinases, given the “Kinase” in its alternative names . Kinases play a vital role as regulators of neoplasia, metastasis, and cytokine suppression . They regulate key signaling pathways critically involved in tumor progression .
Mode of Action
The compound’s interaction with its targets leads to a series of changes in cellular processes. For instance, it has been suggested that certain kinase inhibitors can be used for their anti-inflammatory, anti-fibrotic activity along with cytokine suppression in cases of certain diseases . .
Biochemical Pathways
The compound affects various biochemical pathways, primarily those regulated by kinases. These pathways include cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways can influence a wide range of cellular processes, from cell growth and division to cell death.
Result of Action
The molecular and cellular effects of ChemDiv2_002983’s action are likely to be diverse, given the wide range of processes regulated by kinases. These effects could include changes in cell growth and division, alterations in cell signaling, and potentially cell death . In the context of cancer, these effects could lead to the inhibition of tumor growth and the induction of cancer cell death .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)14(19)7-8-15(20)18-13-2-1-9-17-10-13/h1-6,9-10H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCYBYHKONLXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)

![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)

![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)

![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)
![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)
